molecular formula C13H15N3O3S B11546737 methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

Cat. No.: B11546737
M. Wt: 293.34 g/mol
InChI Key: QISYKTJOTUABFL-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate, typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. This method uses o-phenylenediamine dihydrochloride to achieve homogenous mixing and reduced color impurities . Additionally, D-glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles via an oxidative cyclization strategy .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows it to interact with biopolymers in the living system, leading to various biological effects . For example, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C13H15N3O3S/c1-15(2)11(17)8-20-12-14-9-6-4-5-7-10(9)16(12)13(18)19-3/h4-7H,8H2,1-3H3

InChI Key

QISYKTJOTUABFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OC

Origin of Product

United States

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